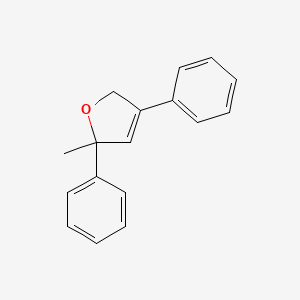

2-Methyl-2,4-diphenyl-2,5-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

57279-08-0 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-methyl-3,5-diphenyl-2H-furan |

InChI |

InChI=1S/C17H16O/c1-17(16-10-6-3-7-11-16)12-15(13-18-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3 |

InChI Key |

SKPJJGBFDOUEBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Dihydrofuran Formation and Transformation

Mechanistic elucidation in organic synthesis has transitioned from empirical observation to detailed molecular-level investigation. For the formation of the 2,5-dihydrofuran (B41785) scaffold, studies have focused on various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and gold-catalyzed cycloisomerization reactions. These investigations aim to map the energetic landscape of the reaction, identifying the lowest energy pathways and the factors that control selectivity.

The transition state, a fleeting, high-energy configuration along the reaction coordinate, dictates the rate and stereochemical outcome of a chemical transformation. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing these transient species. e3s-conferences.orgresearchgate.net

In the context of forming substituted dihydrofuran and related tetrahydrofuran (B95107) rings, transition state calculations have provided critical insights. For instance, in cyclization reactions, the geometry of the transition state, often described as "chair-like" or "boat-like," can determine the diastereoselectivity of the final product. e3s-conferences.orgresearchgate.net Computational models can calculate the relative energies of these competing transition states, allowing for the prediction of the major stereoisomer. researchgate.net In palladium-catalyzed carboetherification reactions to form tetrahydrofurans, which share mechanistic similarities with dihydrofuran syntheses, the transition state for key steps like β-hydride elimination has been modeled to understand pathways leading to stereochemical scrambling. nih.gov These calculations revealed that the developing positive charge on the carbon from which the hydride departs is stabilized by the adjacent ring oxygen, favoring elimination from the C-2 position over other potential sites. nih.gov

| Reaction Type | Transition State Model | Key Findings | Reference |

| Radical Cyclization | Exo-Chair, Exo-Boat, Endo-Chair | Exo-cyclization is kinetically favored; energy differences between transition states predict product ratios. | researchgate.net |

| Pd-Catalyzed Carboetherification | β-Hydride Elimination TS | Stabilization of positive charge by adjacent oxygen atom explains regioselectivity of elimination. | nih.gov |

| Nazarov Cyclization | Conrotatory Electrocyclization | Orbital symmetry rules dictate stereospecific conrotatory cyclization of a pentadienyl cation intermediate. | nih.gov |

This table presents examples of transition state models used to understand the formation of furan-based heterocyclic rings.

Reaction intermediates are transient species that exist in energy minima between transition states. Their detection, isolation, or computational characterization is fundamental to confirming a proposed reaction mechanism.

In palladium-catalyzed reactions for dihydrofuran synthesis, such as the Heck arylation of 2,3-dihydrofuran, the catalytic cycle involves several palladium-containing intermediates. nih.gov A key proposed intermediate in related carboetherification reactions is a palladium(aryl)(alkoxide) complex. nih.gov Subsequent intramolecular insertion of the alkene into the Pd-O bond forms a new alkylpalladium intermediate. nih.gov Deuterium labeling studies have provided evidence for the reversible nature of steps following this insertion, such as β-hydride elimination and reinsertion, which can lead to stereochemical scrambling. nih.gov

Gold-catalyzed cyclizations of hydroxyallenes or propargyl alcohols also proceed through distinct intermediates. organic-chemistry.org Mechanistic investigations suggest the formation of α-hydroxy allene (B1206475) intermediates in certain cycloadditions. organic-chemistry.org Computational studies on gold-catalyzed furan (B31954) synthesis have characterized intermediates such as oxonium ions, carbocations, and organogold species, mapping out the step-by-step transformation from the starting material to the furan ring. acs.orghku.hk In some cobalt-catalyzed reactions involving 2,5-dihydrofurans, a proposed mechanism involves the generation of a cobalt vinylidene species that adds to the alkene via a [2+2]-cycloaddition pathway to form a metallacycle intermediate. nih.gov

| Catalytic System | Proposed Key Intermediate(s) | Mechanistic Significance | Reference |

| Palladium-Catalyzed Heck | Palladium(aryl)(alkoxide), Alkylpalladium complex | Formation and subsequent reactions (e.g., β-hydride elimination) determine product structure and stereochemistry. | nih.govnih.gov |

| Gold-Catalyzed Cycloaddition | α-Hydroxy allene, Organogold complexes | Cyclization of this intermediate via a 5-endo-dig pathway leads to the dihydrofuran ring. | organic-chemistry.org |

| Cobalt-Catalyzed Ring Opening | Cobalt vinylidene, Metallacycle | Undergoes β-oxygen elimination to achieve ring opening of the dihydrofuran. | nih.gov |

| Metalloradical Cyclization | Vinyl radical, Co(III)-carbene radical | Tandem radical addition process enables direct synthesis of furan ring. | scispace.com |

This table summarizes key intermediates identified or proposed in various catalytic routes toward dihydrofuran and related structures.

Kinetic analysis provides quantitative data on reaction rates, offering insights into the molecularity of the rate-determining step. By systematically varying the concentration of reactants and catalysts, the reaction order with respect to each component can be determined, which is crucial for validating a proposed mechanism.

The structure of the transition metal catalyst and its associated ligands is a primary determinant of reactivity and selectivity in the synthesis of dihydrofurans. The electronic and steric properties of ligands modulate the behavior of the metal center, influencing substrate coordination, insertion rates, and the stereochemical environment of the reaction.

In the palladium-catalyzed Heck arylation of 2,3-dihydrofuran, the choice of palladium precursor ([PdCl(allyl)]₂, Pd₂(dba)₃, Pd(acac)₂, etc.) has a significant impact on the conversion of the aryl halide. nih.govresearchgate.net The addition of ligands, ranging from classic phosphines to chiral agents like L-prolinate anions, can dramatically alter reaction rates and product distribution. nih.gov For instance, neopentyl phosphine (B1218219) ligands have been shown to promote Heck couplings at ambient temperatures, while chiral bisphosphine oxides on a spiro backbone can induce high stereoselectivity. organic-chemistry.org The ligand can influence selectivity by controlling pathways of double bond migration, leading to different isomers of the phenyl-dihydrofuran product. nih.gov

The crucial role of ligands extends to other metals as well. In ruthenium-catalyzed ring-closing metathesis, the inclusion of phosphabicyclononane (phoban)-containing ligands leads to highly efficient catalysts. organic-chemistry.org For cobalt-catalyzed ring-opening of 2,5-dihydrofurans, screening of various ligand classes demonstrated that an i-Pr-Pybox ligand was optimal for achieving high yield and enantioselectivity. nih.gov The steric hindrance provided by the ligand is often key to achieving high selectivity by directing the substrate to approach the metal center in a specific orientation.

| Catalyst/Ligand System | Reaction Type | Observed Effect | Reference |

| [PdCl(allyl)]₂ / L-prolinate CILs | Heck Arylation | Increased conversion of iodobenzene from 11% to 74.5%. | nih.gov |

| Pd / Bisphosphine oxides | Asymmetric Heck | Induced high stereoselectivity in the coupling of cyclic olefins. | organic-chemistry.org |

| Ru / Phoban Ligand | Ring-Closing Metathesis | Showed great efficiency compared to first-generation Grubbs' catalysts. | organic-chemistry.org |

| Co / i-Pr-Pybox | Asymmetric Ring-Opening | Optimal ligand, providing product in 80% yield and 96% ee. | nih.gov |

This interactive data table highlights the significant impact of different catalyst and ligand systems on the outcome of reactions used to synthesize dihydrofurans.

Theoretical and Computational Chemistry Applications

Computational chemistry provides a powerful lens for viewing reaction mechanisms at a level of detail often inaccessible to experiment alone. By modeling molecules and their interactions in silico, researchers can calculate geometric structures, reaction energies, and electronic properties, providing a robust framework for interpreting experimental results and predicting new reactivity.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organometallic catalysis and reaction mechanisms due to its favorable balance of accuracy and computational cost. acs.orgnih.govacs.orgacs.org DFT calculations have been extensively applied to rationalize the mechanisms, regioselectivity, and stereoselectivity observed in the synthesis of furans and dihydrofurans.

For gold-catalyzed furan synthesis, DFT studies have mapped the entire catalytic cycle, calculating the energies of reactants, intermediates, transition states, and products. acs.orghku.hk These calculations have confirmed that the initial step is often the cyclization of a carbonyl oxygen onto a gold-activated alkyne, and they have been used to evaluate the activation barriers for competing pathways, thereby explaining experimentally observed regioselectivity. acs.orghku.hk For example, calculations showed that the cleavage of one C-C bond in a cyclopropane ring was strongly favored kinetically over another, rationalizing the high regioselectivity of a ring-opening cycloisomerization. hku.hk

DFT models have also been used to understand the origin of stereoselectivity in cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans. nih.gov The calculations revealed that the geometric constraints of a metallacycle intermediate suppress undesired side reactions (like β-hydride elimination) and that steric interactions between the substrate, the ligand, and the vinylidene fragment force the substrate to adopt a specific orientation, leading to the observed enantioselectivity. nih.gov Such computational insights are invaluable for the rational design of more effective and selective catalysts and ligands.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the inclusion of experimental parameters, are fundamental to understanding the electronic structure and energy of molecules. dtic.mil A thorough review of existing scientific literature indicates that specific ab initio investigations on 2-Methyl-2,4-diphenyl-2,5-dihydrofuran have not been published. Such studies would typically provide insights into the molecule's wave function and energy states.

Quantum Chemical Calculations for Optimized Geometries and Vibrational Analysis

Quantum chemical calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to predict its vibrational frequencies. csuohio.edu These calculations are crucial for understanding a molecule's stability and its infrared and Raman spectra. However, specific computational studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the vibrational modes of this compound are not documented in available research. While methods like Density Functional Theory (DFT) are commonly used for such analyses, their application to this specific dihydrofuran derivative has not been reported.

Analysis of Electronic Structure (e.g., NBO, HOMO-LUMO energy gaps)

The electronic character of a molecule is often analyzed through methods such as Natural Bond Orbital (NBO) analysis and the examination of Frontier Molecular Orbitals (HOMO and LUMO). NBO analysis provides a picture of charge distribution and interactions between orbitals, while the HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. dergipark.org.trscribd.com Despite the utility of these analyses, there are no published studies that specifically report on the NBO analysis or the HOMO-LUMO energy gap of this compound.

A hypothetical table for such data, were it available, is presented below to illustrate the type of information that would be generated from these computational methods.

Table 1: Hypothetical Electronic Structure Data for this compound Note: The following data is illustrative and not based on actual experimental or computational results.

| Parameter | Value |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| NBO Charge on O1 | Not Available |

| NBO Charge on C2 | Not Available |

| NBO Charge on C4 | Not Available |

Aromaticity Assessment (e.g., NICS values)

Aromaticity is a key concept in chemistry, and computational methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) values are used to quantify the degree of aromatic character in cyclic systems. github.iomdpi.com NICS values are calculated at specific points in space (e.g., the center of a ring) to probe the magnetic shielding, which is indicative of electron delocalization. There is no evidence in the scientific literature of NICS calculations being performed to assess the aromaticity of the phenyl substituents or any potential quasi-aromaticity of the dihydrofuran ring in this compound.

Modeling Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions in Dimers)

The study of intermolecular interactions is crucial for understanding the properties of substances in the condensed phase. Computational modeling can elucidate the nature and strength of interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov For instance, studies on related furanodimers have explored the role of C-H···O hydrogen bonds and stacking interactions. nih.govnih.govresearchgate.net However, specific computational models and quantitative data regarding the intermolecular interactions, such as the formation and stabilization energies of this compound dimers, have not been reported.

Table 2: Hypothetical Intermolecular Interaction Data for this compound Dimers Note: The following data is illustrative and not based on actual experimental or computational results.

| Interaction Type | Dimer Configuration | Stabilization Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Parallel-displaced | Not Available |

| Hydrogen Bonding | C-H···O | Not Available |

| van der Waals | T-shaped | Not Available |

Computational Insights into Stereochemical Outcomes

The presence of stereocenters in this compound (at the C2 and C4 positions) implies the existence of different stereoisomers. Computational chemistry can be a valuable tool for predicting the relative stabilities of these isomers and for understanding the stereochemical outcomes of reactions leading to their formation. mdpi.com A review of the literature reveals no specific computational studies aimed at elucidating the stereochemistry of this compound or modeling the transition states of reactions that would determine its stereochemical formation.

Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the detailed structural analysis of 2-Methyl-2,4-diphenyl-2,5-dihydrofuran, enabling the precise determination of its connectivity and stereochemistry.

¹H NMR and ¹³C NMR for Regio- and Stereochemical Assignments

Detailed ¹H and ¹³C NMR data for this compound are not available in the provided search results. However, analysis of related substituted dihydrofuran structures allows for a theoretical prediction of their spectral characteristics.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons on the dihydrofuran ring, the vinylic proton, and the aromatic protons of the two phenyl groups. The chemical shift and multiplicity of the diastereotopic methylene protons would be particularly important for assigning the relative stereochemistry at the C2 and C4 positions.

In the ¹³C NMR spectrum, unique resonances would appear for the quaternary C2 carbon, the methine C4 carbon, the methylene C5 carbon, and the vinylic C3 carbon. The methyl carbon and the carbons of the two distinct phenyl rings would also be identifiable. The precise chemical shifts would confirm the substitution pattern and the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) at C2 | --- | Singlet (s) |

| Methylene (CH₂) at C5 | --- | Doublet of Doublets (dd) |

| Vinylic (CH) at C3 | --- | Multiplet (m) |

| Methine (CH) at C4 | --- | Multiplet (m) |

| Phenyl (Ar-H) | --- | Multiplets (m) |

Note: Actual chemical shift values and coupling constants require experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Quaternary) | --- |

| C3 (Vinylic) | --- |

| C4 (Methine) | --- |

| C5 (Methylene) | --- |

| Methyl (CH₃) | --- |

| Phenyl (Aromatic) | --- |

Note: Specific chemical shifts are dependent on the final experimental data.

Use in Mechanistic Studies for Intermediate Tracking

While specific studies tracking intermediates in the synthesis of this compound were not found, NMR spectroscopy is a powerful general method for such investigations. By acquiring NMR spectra at various time points during a reaction, the appearance and disappearance of signals corresponding to starting materials, intermediates, and products can be monitored. This allows for the identification of transient species and provides evidence for proposed reaction pathways, such as cyclization mechanisms or rearrangement processes.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Analysis of Molecular Vibrations and Functional Groups

The Infrared (IR) and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C=C stretching: The vibration from the double bond within the dihydrofuran ring and the aromatic rings would be visible in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The ether linkage of the dihydrofuran ring would produce a strong, characteristic band, typically in the 1250-1050 cm⁻¹ range.

Aromatic substitution patterns: Bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution on the phenyl rings.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=C Stretch (Aromatic/Vinylic) | 1600-1450 | Medium-Variable |

| C-O-C Ether Stretch | 1250-1050 | Strong |

Note: This table is based on typical values for these functional groups.

Applications of 2,5 Dihydrofuran Scaffolds in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The 2,5-dihydrofuran (B41785) scaffold is a fundamental building block in synthetic organic chemistry due to the various methods available for its construction and subsequent modification. nih.gov Modern catalytic processes enable the efficient synthesis of highly substituted and functionalized dihydrofurans, which can then be elaborated into more complex molecular architectures.

Several catalytic systems have been developed to synthesize the 2,5-dihydrofuran ring system, demonstrating its accessibility as a starting material. organic-chemistry.org Palladium-catalyzed multicomponent reactions, for instance, allow for the modular synthesis of dihydrofuran scaffolds bearing quaternary carbon centers in high yields. acs.org Gold and ruthenium catalysts are also employed in cyclization reactions to form the dihydrofuran ring. organic-chemistry.org The choice of catalyst and reaction conditions allows for significant control over the substitution pattern of the resulting molecule.

Table 1: Selected Catalytic Methods for the Synthesis of 2,5-Dihydrofuran Derivatives

| Catalyst Type | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Gold (Au) | Cycloisomerization | Functionalized α-hydroxyallenes | Provides tri- and tetrasubstituted dihydrofurans with high efficiency. organic-chemistry.org |

| Palladium (Pd) | Heck Reaction / Cyclization | Cyclic olefins, aryl iodides, alkynols | Enables regioselective synthesis and creation of quaternary carbon centers. organic-chemistry.orgacs.org |

| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Diene precursors | Efficient formation of trisubstituted olefins within the ring structure. organic-chemistry.org |

These synthetic strategies underscore the importance of the 2,5-dihydrofuran unit as a versatile platform for constructing intricate organic molecules.

Precursors to Natural Products and Derivatives

The 2,5-dihydrofuran moiety is a recurring structural element in a diverse array of natural products known for their significant biological activities. nih.gov Consequently, synthetic routes to access this scaffold are crucial for the total synthesis and study of these important compounds. They are found in mycotoxins such as verrucosidine, metabolites of vitamin A, and various polyether antibiotics. nih.gov

The synthesis of these natural products often involves a strategy where the 2,5-dihydrofuran ring is constructed and then further modified. The presence of the double bond and the ether linkage provides reactive sites for subsequent chemical transformations, making it an ideal precursor for building more complex and biologically active molecules. nih.gov The related aromatic furans, which can be synthesized from dihydrofuran precursors, are also prevalent in nature and are key building blocks for medicinally relevant compounds. chemrxiv.orgacs.org

Synthesis of Functionalized Derivatives with Diverse Chemical Properties

The chemical properties of the 2,5-dihydrofuran scaffold can be extensively tuned through the introduction of various functional groups. This versatility allows for the creation of derivatives with tailored electronic, steric, and reactive properties. A number of synthetic methods have been developed specifically to generate these functionalized molecules.

For example, coinage metal-catalyzed cycloisomerization of phosphorylated α-hydroxyallenes provides an efficient route to 3-phosphorylated 2,5-dihydrofurans. nih.gov Furthermore, DBU-mediated addition reactions can be used to synthesize dihydrofurans containing cyano groups, such as 5-Benzoyl-5-methyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile. nih.gov The ability to introduce a wide range of substituents, including alkyl, aryl, ester, and nitrile groups, makes the 2,5-dihydrofuran ring a valuable platform for developing molecules with specific chemical characteristics for various applications. organic-chemistry.orgresearchgate.net

Role in the Development of Advanced Materials

Beyond traditional organic synthesis, 2,5-dihydrofuran scaffolds and their aromatic furan (B31954) derivatives are increasingly being incorporated into advanced functional materials, particularly in the fields of optics and electronics.

Nonlinear optical (NLO) materials are essential for emerging photonic technologies, and organic chromophores often form the basis of these materials. ipme.ru The performance of an NLO chromophore is typically dependent on an architecture that facilitates intramolecular charge transfer, often consisting of an electron donor and an electron acceptor connected by a π-conjugated bridge. nih.gov

The 2,5-dihydrofuran scaffold can be functionalized to act as a potent electron-withdrawing group, or acceptor. researchgate.net For example, a substituted dicyanomethylene-dihydrofuran has been successfully used as an acceptor in NLO chromophores. researchgate.net In another study, a novel azo-dye-attached NLO polymer incorporating a furan derivative as the acceptor showed a significantly enhanced second-order optical nonlinearity compared to polymers with traditional dicyanovinyl acceptors. researchgate.net These findings highlight the potential of the dihydrofuran core in designing new, high-performance NLO materials.

Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Furan-containing polymers (polyfurans) have garnered attention for their unique optoelectronic properties and potential applications in devices like electrochromic displays and sensors.

While the 2,5-dihydrofuran ring itself is not aromatic, its derivatives can serve as monomers that are subsequently aromatized or used to synthesize aromatic furan-based building blocks for polymerization. For instance, 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles have been synthesized and then oxidized to the corresponding aromatic furan monomers, which were then electrochemically polymerized. rsc.org Copolymers of furan derivatives with units like 3,4-ethylenedioxythiophene (EDOT) have been shown to produce free-standing films with enhanced redox stability and improved electrochromic performance, making them promising candidates for optoelectronic applications. The closely related 2,5-diaryl furans are also recognized as important building blocks for optoelectronic materials. chemrxiv.orgacs.org

Future Directions in 2,5 Dihydrofuran Research

Development of Novel and More Efficient Synthetic Pathways for Substituted Dihydrofurans

The future of 2,5-dihydrofuran (B41785) synthesis lies in the development of methodologies that offer greater efficiency, broader substrate scope, and improved atom economy over traditional routes. While numerous methods exist, including metal-catalyzed cycloisomerization and ring-closing metathesis, emerging strategies are expected to provide more direct and sustainable access to complex dihydrofurans. researchgate.net

Future research will likely focus on:

Novel Catalytic Systems: Exploration of catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts like gold, palladium, and ruthenium. researchgate.net This includes designing new ligand architectures that can promote challenging transformations under milder conditions.

C-H Activation/Functionalization: Developing methods that construct the dihydrofuran ring via direct C-H bond activation of acyclic precursors. This approach would be highly atom-economical, as it avoids the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous-flow technologies for the synthesis of dihydrofurans. Flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes, particularly for photochemical or highly exothermic reactions. acs.org

Formal Cycloadditions: Designing new formal [4+1] cycloaddition reactions, such as the gold(I)-catalyzed reaction of α-diazoesters and propargyl alcohols, can provide rapid access to diverse dihydrofuran structures. acs.orgorganic-chemistry.org

A comparison of catalyst types currently used in dihydrofuran synthesis highlights the trend towards diversification and efficiency.

| Catalyst Type | Metal Center | Typical Reaction | Advantage |

| Metathesis Catalyst | Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | High functional group tolerance |

| Cycloisomerization | Gold (Au), Silver (Ag) | Intramolecular hydroalkoxylation | Mild conditions, high efficiency |

| Cross-Coupling | Palladium (Pd) | Heck Reaction | Forms C-C bonds with stereocontrol |

| Lewis Acid | Copper (Cu) | Intramolecular hydroalkoxylation | Cost-effective, efficient |

Advancements in Asymmetric Synthesis and Precise Stereocontrol

Achieving precise control over the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis. For substituted dihydrofurans, which can possess multiple stereocenters, the development of robust asymmetric methods is crucial for accessing enantiomerically pure compounds for applications in medicine and materials science.

Future advancements are anticipated in several key areas:

Synergistic Catalysis: The design of dual-catalyst systems, where two different catalysts work in concert to control different aspects of the reaction, is a promising frontier. For instance, a bifunctional silver catalyst has been reported for the enantioselective synthesis of 2,5-dihydrofurans, suggesting a pathway involving two cooperating catalyst molecules. nih.gov

Chiral Ligand Development: The rational design and synthesis of new chiral ligands will continue to be a primary focus. These ligands can induce high levels of enantioselectivity in metal-catalyzed reactions, such as the palladium-catalyzed asymmetric intermolecular Heck reaction, which can generate fully substituted C2 stereocenters. nih.gov

Organocatalysis: Expanding the scope of asymmetric organocatalysis for dihydrofuran synthesis offers a metal-free alternative. Chiral Brønsted acids or amine-based catalysts can be used to activate substrates and control the stereochemical outcome of cyclization reactions.

Dynamic Kinetic Resolution: Combining a catalytic racemization of a starting material with a stereoselective reaction will allow for the conversion of a racemic mixture into a single, highly enantioenriched product, maximizing yield and stereopurity.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The 2,5-dihydrofuran ring is a versatile functional group, but its full reactive potential has yet to be realized. Future research will aim to uncover and harness new transformations that utilize the unique electronic properties of this scaffold, particularly its electron-rich double bond (enol ether functionality).

Key areas for exploration include:

Catalytic Ring-Opening Reactions: While ring-opening of strained heterocycles is common, developing catalytic asymmetric ring-opening reactions for unstrained systems like 2,5-dihydrofuran is a significant challenge. Recent work using cobalt vinylidenes has shown that these rings can be opened enantioselectively to produce valuable acyclic building blocks. nih.govnih.gov This opens the door to new retrosynthetic disconnections.

Pericyclic Reactions: Investigating the behavior of substituted dihydrofurans as dienes or dienophiles in Diels-Alder and other cycloaddition reactions could provide rapid access to complex polycyclic systems. acs.orgnih.gov The stereoelectronic properties of the dihydrofuran can be tuned to control the regio- and stereoselectivity of these transformations.

Photoredox and Electrochemical Catalysis: Employing visible-light photoredox catalysis or electrochemistry can unlock novel reactivity pathways. rsc.org These methods can generate radical intermediates from dihydrofurans under exceptionally mild conditions, enabling transformations that are inaccessible through traditional thermal methods, such as the synthesis of sulfonated dihydrofurans. rsc.orgresearchgate.net

Polymerization: Exploring the ring-opening polymerization of functionalized dihydrofurans could lead to new classes of biodegradable polymers with tailored properties. researchgate.net Electrochemical initiation is one method that has been investigated for this purpose. researchgate.net

Deeper Integration of Computational Chemistry for Predictive Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of dihydrofuran research, a deeper integration of computational methods will accelerate discovery and innovation. By modeling reaction pathways, researchers can gain detailed insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net

Future directions will involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level calculations to map the potential energy surfaces of catalytic cycles involved in dihydrofuran synthesis. nih.gov This can reveal the structures of elusive transition states and intermediates, helping to explain the origins of regio- and stereoselectivity.

Catalyst Design: Employing computational screening to design new catalysts and chiral ligands in silico before committing to their synthesis in the lab. This predictive approach can significantly reduce the time and resources required to develop more efficient and selective catalytic systems.

Predictive Reactivity Models: Developing machine learning algorithms trained on experimental and computational data to predict the outcomes of unknown reactions. Such tools could help chemists identify promising new reactivity modes for the dihydrofuran core. researchgate.net

Understanding Non-Covalent Interactions: Modeling the subtle non-covalent interactions between a catalyst, ligand, and substrate that often govern the stereochemical outcome of asymmetric reactions. This detailed understanding is crucial for the rational improvement of enantioselectivity.

Synergistic Approaches Combining Catalysis and Green Chemistry Principles

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, will be a central theme in the future of dihydrofuran research. The goal is to develop synthetic routes that are not only efficient and selective but also sustainable. This involves a synergistic combination of advanced catalysis with eco-friendly practices. msu.ru

Key future approaches include:

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes, either as isolated catalysts or within whole-cell systems, to perform key steps in dihydrofuran synthesis. Enzymes operate under mild aqueous conditions and can provide exquisite levels of stereoselectivity.

Renewable Feedstocks: Developing synthetic pathways that start from abundant, renewable biomass instead of petroleum-based feedstocks. For example, certain furan (B31954) derivatives can be sourced from carbohydrates.

Benign Solvents: Shifting away from hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or bio-based solvents. Catalyst design will play a crucial role in enabling high reactivity and selectivity in these unconventional media.

Atom Economy and Waste Reduction: Designing synthetic sequences, often involving multiple catalytic steps in a single pot (tandem or cascade reactions), that maximize the incorporation of atoms from the starting materials into the final product. This minimizes the generation of chemical waste, aligning with the core tenets of green chemistry. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-2,4-diphenyl-2,5-dihydrofuran, and how can reaction yields be optimized?

A common approach involves cyclization of pre-functionalized precursors. For example, a solution-phase reaction using (1-(allyloxy)prop-2-yne-1,1-diyl)dibenzene as a starting material under controlled conditions (e.g., inert atmosphere, room temperature) can yield 73% of the target compound after purification by column chromatography. Optimizing stoichiometry, solvent choice (e.g., THF or dichloromethane), and catalyst selection (e.g., transition-metal catalysts) can enhance yields.

Q. How is this compound characterized using spectroscopic and analytical techniques?

- NMR Spectroscopy : H NMR (400 MHz, CDCl) reveals distinct signals for aromatic protons (δ 7.42–7.27, m), olefinic protons (δ 6.32–6.21, m), and dihydrofuran ring protons (δ 4.81–4.79, m). C NMR confirms substituent positions.

- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H, O content within ±0.3% of theoretical values) .

- X-ray Crystallography : Single-crystal diffraction (e.g., CCDC 1828960) resolves bond angles and spatial arrangements, critical for confirming regiochemistry.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing substituents to the dihydrofuran core?

Regioselective functionalization often requires tailored catalysts or directing groups. For instance, zirconium-mediated strategies can enforce (Z)-selectivity in alkynol intermediates, as demonstrated in the synthesis of (Z)-2-(4-fluorophenyl)-5-(1-iodopentylidene)-2-methyl-3,4-diphenyl-2,5-dihydrofuran. Steric and electronic effects of phenyl groups at C2 and C4 positions guide substituent placement .

Q. How should researchers resolve contradictions in crystallographic data for dihydrofuran derivatives?

Discrepancies in bond angles or torsional strains (e.g., C–C–H vs. C–C–Br interactions) may arise from polymorphism or solvent effects. Cross-validate data using multiple techniques:

- Compare X-ray structures (e.g., C–H⋯H vs. Br⋯Br contacts) with DFT-optimized geometries.

- Employ Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What computational methods are effective for modeling the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Studies on analogous dihydrofurans reveal that electron-withdrawing substituents (e.g., phenyl groups) stabilize the ring via conjugation, reducing ring strain.

Q. What methodological approaches are used to assess the thermal and oxidative stability of this compound?

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N) to determine decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions) .

- Accelerated Stability Testing : Expose samples to UV light or O-rich environments to simulate long-term storage conditions.

Q. How can this compound be applied in the development of functional materials (e.g., optical or catalytic systems)?

The dihydrofuran scaffold’s rigidity and π-conjugation make it suitable for:

- Fluorescent Probes : Derivatives like 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) exhibit strong electron-donating properties, useful in optoelectronic materials.

- Catalytic Templates : Functionalize the ring with transition metals (e.g., Ru complexes) for olefin metathesis, leveraging steric protection from phenyl groups to enhance catalyst longevity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.